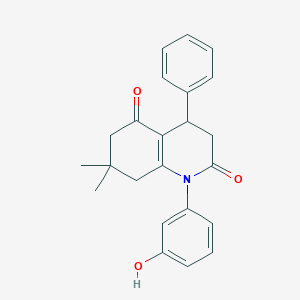
N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-109, is a chemical compound that belongs to the class of pyrrolidinones. CPP-109 has been widely studied for its potential therapeutic use in the treatment of addiction and other neurological disorders.
Mecanismo De Acción
N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a potent and selective inhibitor of the enzyme, histone deacetylase (HDAC). HDACs are involved in the regulation of gene expression and play a crucial role in the formation of long-term memories. By inhibiting HDACs, N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide enhances the expression of genes that are involved in synaptic plasticity and memory formation, leading to the formation of new memories and the reconsolidation of existing ones.
Biochemical and Physiological Effects:
N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the expression of several genes involved in synaptic plasticity, such as brain-derived neurotrophic factor (BDNF) and Arc. It also increases the expression of genes involved in the formation of long-term memories, such as c-fos and Egr-1. In addition, N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the density of dendritic spines, which are the sites of synaptic contact between neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its selectivity for HDACs, which reduces the risk of off-target effects. However, one of the limitations of N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its relatively short half-life, which may require frequent dosing.
Direcciones Futuras
There are several potential future directions for the study of N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to investigate its potential use in the treatment of other neurological disorders, such as depression and anxiety. Another direction is to explore its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to optimize the dosing and administration of N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide for therapeutic use. Finally, the development of more selective and potent HDAC inhibitors may provide further insights into the role of HDACs in neurological disorders and may lead to the development of more effective treatments.
Métodos De Síntesis
N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized by reacting cyclohexanone with 4-ethylbenzaldehyde in the presence of sodium ethoxide, followed by reacting the resulting product with pyrrolidine-2,5-dione. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic use in the treatment of addiction, particularly cocaine and alcohol addiction. It has also been investigated for its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
N-cyclohexyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-2-14-8-10-17(11-9-14)21-13-15(12-18(21)22)19(23)20-16-6-4-3-5-7-16/h8-11,15-16H,2-7,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKFCHGJZORVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B5179890.png)
![2-iodo-6-methoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5179896.png)



![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide](/img/structure/B5179914.png)

![5-{[5-(3-fluorophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5179939.png)
![2-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5179945.png)

![1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline](/img/structure/B5179976.png)
![N-benzyl-3-[(cyclopentylamino)methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5179981.png)

![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5180002.png)